![molecular formula C13H8Cl2N4O B2403176 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034583-84-9](/img/structure/B2403176.png)
2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique photophysical properties
Vorbereitungsmethoden
The synthesis of 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the condensation of aminopyrazole with a suitable benzamide derivative. The reaction proceeds via an addition-elimination mechanism, often under controlled conditions to ensure regioselectivity . Industrial production methods may involve the use of catalysts such as copper or palladium to facilitate the reaction .
Analyse Chemischer Reaktionen
2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles under suitable conditions
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its potential as an anticancer agent. Recent studies have highlighted the following aspects:
- Mechanisms of Action : Compounds containing the pyrazolo[1,5-a]pyrimidine core have shown to inhibit various cancer cell lines. For instance, a study reported that derivatives exhibited significant cytotoxic activity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines, with IC50 values indicating potent efficacy compared to standard chemotherapeutics like Doxorubicin .
- Targeted Drug Design : The structural versatility of pyrazolo[1,5-a]pyrimidines allows for modifications that enhance their selectivity and potency against specific cancer targets. This has led to the development of novel inhibitors targeting enzymes involved in tumor progression .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Broad Spectrum Activity : Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives possess significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating bacterial infections resistant to conventional antibiotics .
- Mechanistic Insights : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. This mechanism underscores the importance of further exploring these compounds in drug development against resistant strains .
Enzyme Inhibition
Another promising application lies in the inhibition of specific enzymes:
- Bruton’s Tyrosine Kinase Inhibition : Some derivatives have shown potential as selective covalent inhibitors of Bruton’s tyrosine kinase, a target in various hematological malignancies. This specificity could lead to reduced side effects compared to less selective therapies .
- Enzymatic Activity Modulation : Studies indicate that modifications on the pyrazolo[1,5-a]pyrimidine structure can enhance binding affinity and selectivity towards target enzymes involved in cancer and inflammatory responses. This opens avenues for designing more effective therapeutic agents with fewer off-target effects .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, thereby inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
2,5-dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one These compounds share a similar core structure but differ in their functional groups, which can significantly affect their chemical properties and applications . The unique substitution pattern in this compound contributes to its distinct reactivity and potential uses in various fields.
Biologische Aktivität
2,5-Dichloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound belonging to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.
The primary biological target for this compound is Cyclin-Dependent Kinase 2 (CDK2) . This compound functions as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound disrupts cell cycle progression, leading to significant inhibition of cell growth in various cancer cell lines .
Research indicates that related pyrazolo[1,5-a]pyrimidine compounds exhibit notable enzymatic inhibitory activity . These compounds have shown cytotoxic effects against a range of cancer cell lines, suggesting their potential as effective anticancer agents. The biochemical pathways affected by these compounds include:
- Cell Cycle Progression: Inhibition of CDK2 leads to cell cycle arrest.
- Enzymatic Activity: Compounds have been shown to inhibit the enzymatic activity of DDR1 and other kinases .
Anticancer Activity
A study conducted by the National Cancer Institute (NCI) assessed the antiproliferative effects of various pyrazolo[1,5-a]pyrimidine derivatives against a panel of 60 human cancer cell lines. The results indicated that compounds similar to this compound demonstrated significant growth inhibition across multiple cancer types:
Compound | IC50 (µM) | Growth Inhibition (%) |
---|---|---|
6t | 0.09 | High |
6s | 0.23 | Moderate |
6n | Not specified | 43.9 (mean across 56 lines) |
These findings suggest that this compound could be a promising candidate for further development in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activities and mechanisms of related pyrazolo[1,5-a]pyrimidine derivatives:
- Dual Inhibition Study: A set of derivatives was synthesized and tested for dual inhibition potential toward both CDK2 and TRKA kinases. Compounds exhibited IC50 values comparable to established inhibitors like ribociclib and larotrectinib .
- Cytotoxicity Assessment: Related compounds showed cytotoxic activities against various cancer cell lines at different dosages. For instance, some derivatives inhibited proliferation in cells expressing high levels of DDR1 significantly .
- Molecular Docking Simulations: These studies revealed that synthesized compounds adopt binding modes similar to known inhibitors, indicating their potential effectiveness in therapeutic applications .
Eigenschaften
IUPAC Name |
2,5-dichloro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O/c14-8-1-2-11(15)10(5-8)13(20)18-9-6-16-12-3-4-17-19(12)7-9/h1-7H,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSBYACCVFWEAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CN3C(=CC=N3)N=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.